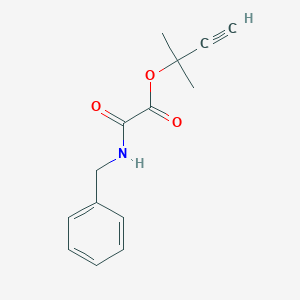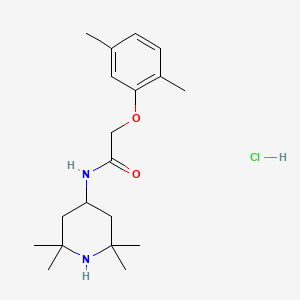METHYL}-3-METHYL-1H-PYRAZOL-5-OL](/img/structure/B3973831.png)
4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1H-PYRAZOL-5-OL
Overview
Description
4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dimethylamino, hydroxy, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This reaction is often catalyzed by acids such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, which acts as a heterogeneous catalyst . The reaction conditions usually include moderate temperatures and controlled pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve ambient temperatures and pressures, with specific pH levels adjusted to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives of the original compound, and substituted analogs with different functional groups.
Scientific Research Applications
4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL include:
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
The uniqueness of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-9-13(16(23)20-18-9)15(14-10(2)19-21-17(14)24)11-5-7-12(8-6-11)22(3)4/h5-8,15H,1-4H3,(H2,18,20,23)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQIKDOKURUVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)N(C)C)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide](/img/structure/B3973752.png)

![N-ethyl-3-{[(2-oxo-1,3-oxazolidin-3-yl)acetyl]amino}-N-phenylbenzamide](/img/structure/B3973772.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3973773.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B3973780.png)

![2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}propyl)benzamide](/img/structure/B3973795.png)

![4,4'-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973810.png)
![10H-Phenothiazine,10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2)](/img/structure/B3973823.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973825.png)
![N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3973832.png)
![(5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B3973835.png)
